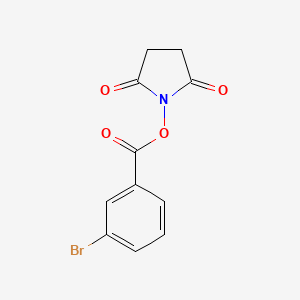

Succinimidyl 3-bromobenzoate

Vue d'ensemble

Description

Succinimidyl 3-bromobenzoate is a chemical compound used in various bioconjugation techniques . It is used in the preparation of radiolabeled peptides for positron emission tomography (PET) imaging .

Synthesis Analysis

The synthesis of Succinimidyl 3-bromobenzoate involves the use of a standard 9-fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase methodology . The precursor peptides are synthesized using this method, and the radiolabeled peptides are prepared by the chloramine-T method or conjugation of RGD peptides with Succinimidyl 3-bromobenzoate .Chemical Reactions Analysis

Succinimidyl 3-bromobenzoate is used in the preparation of radiolabeled peptides . The peptides are prepared by the chloramine-T method or conjugation of RGD peptides with Succinimidyl 3-bromobenzoate .Applications De Recherche Scientifique

Radiolabeling of Peptides for Cancer Diagnosis and Therapy

Succinimidyl 3-bromobenzoate is used in the radiolabeling of peptides for cancer diagnosis and therapy . It is used to conjugate RGD peptides with radiobromine, creating [77Br]N-succinimidyl 3-bromobenzoate ([77Br]SBrB) . These radiolabeled peptides are then used in positron emission tomography (PET) imaging, single-photon emission computed tomography (SPECT) imaging, and targeted radionuclide therapy of cancer .

Comparison of Radiohalogen-Labeled Peptides

The compound is used in studies comparing radiohalogen-labeled peptides . In these studies, peptides are labeled with different radiohalogens, including iodine-125 and bromine-77, using Succinimidyl 3-bromobenzoate . The labeled peptides are then compared in terms of their partition coefficients, integrin binding assay results, and biodistribution in tumor-bearing mice .

Synthesis of Precursor Peptides

Succinimidyl 3-bromobenzoate is used in the synthesis of precursor peptides . These peptides are synthesized using a standard 9-fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase methodology . The synthesized peptides are then used in various applications, including the preparation of radiolabeled peptides .

X-ray Structure Determination

The compound is used in X-ray structure determination . Single crystals of Succinimidyl 3-bromobenzoate are obtained by the slow evaporation method, and their molecular structure is determined via single crystal X-ray diffraction .

Preparation of Non-Radioactive Standards

Succinimidyl 3-bromobenzoate is used in the preparation of non-radioactive standards . These standards are used to analyze radiolabeling via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) analyses .

Development of Novel Radiolabeling Building Blocks

The compound is used in the development of novel radiolabeling building blocks . These building blocks are used for a selective and mild insertion of the radionuclide under physiological friendly conditions .

Orientations Futures

The use of Succinimidyl 3-bromobenzoate in the preparation of radiolabeled peptides for PET imaging represents a promising direction for the future . The development of novel labeling chemistries that have drastically reduced in vivo dehalogenation has rekindled interest in the radiohalogens in recent years .

Mécanisme D'action

Target of Action

Succinimidyl 3-bromobenzoate is primarily used in the radiolabeling of peptides, specifically those containing the Arg-Gly-Asp (RGD) sequence . These peptides are targeted towards αvβ3 integrin, a transmembrane receptor involved in cell adhesion . This integrin subtype is known to regulate angiogenesis and is overexpressed in some types of cancer cells .

Mode of Action

The compound works by conjugating RGD peptides through a chloramine-T method . The resulting radiolabeled peptides interact with the αvβ3 integrin, allowing for the targeted imaging and therapy of cancer .

Biochemical Pathways

The biochemical pathways affected by Succinimidyl 3-bromobenzoate are primarily related to cancer diagnosis and therapy. By labeling RGD peptides, which have a high affinity for αvβ3 integrin, the compound allows for the targeted imaging and treatment of tumors .

Pharmacokinetics

The pharmacokinetics of Succinimidyl 3-bromobenzoate are largely determined by the properties of the RGD peptides it labels. Studies have shown that peptides labeled with the compound have higher partition coefficients, lower tumor uptakes, and higher intestinal uptake than directly radiohalogenated peptides . The presence of an ethylene glycol linker can decrease lipophilicity and intestinal uptake .

Result of Action

The primary result of the action of Succinimidyl 3-bromobenzoate is the production of radiolabeled peptides that can be used in the imaging and treatment of cancer . These peptides can bind to αvβ3 integrin, allowing for the targeted delivery of therapeutic or diagnostic agents .

Action Environment

The action of Succinimidyl 3-bromobenzoate can be influenced by various environmental factors. For instance, the choice of solvent can significantly impact the yield of the radiolabeling process . Additionally, the presence of an oxidant or acetic acid can affect the synthesis of the compound .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMCZURUJSWYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

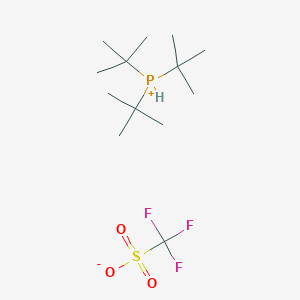

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

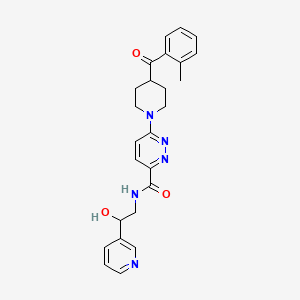

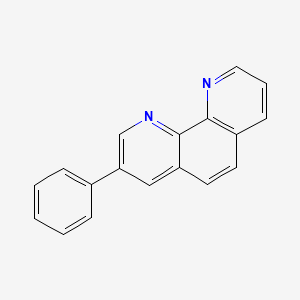

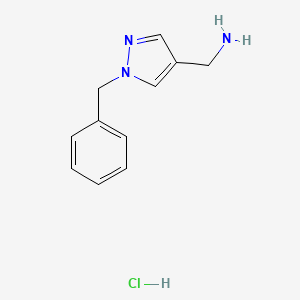

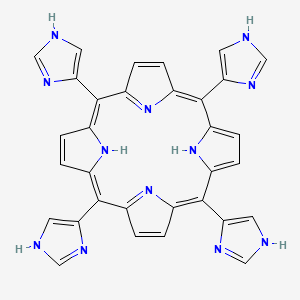

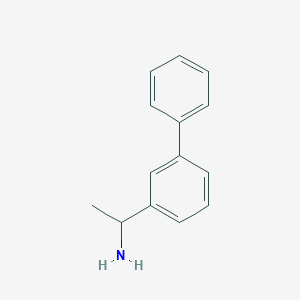

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)

![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)

amine](/img/structure/B3081738.png)

![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)